![molecular formula C8H19NO3Si B11896041 1-[3-(Trimethoxysilyl)propyl]aziridine CAS No. 130284-94-5](/img/structure/B11896041.png)
1-[3-(Trimethoxysilyl)propyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Trimethoxysilyl)propyl]aziridine is an organosilicon compound with the molecular formula C8H19NO3Si. It is a versatile chemical used in various applications due to its unique structure, which combines the properties of aziridines and silanes. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in fields such as materials science, chemistry, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[3-(Trimethoxysilyl)propyl]aziridine can be synthesized through the reaction of aziridine with 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography helps in obtaining the desired compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Trimethoxysilyl)propyl]aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Substitution Reactions: The compound can participate in substitution reactions where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, dichloromethane
Catalysts: Lewis acids, bases like sodium hydroxide or potassium carbonate
Major Products Formed
- Functionalized silanes
- Silanols and siloxanes
- Various substituted aziridines
Applications De Recherche Scientifique
1-[3-(Trimethoxysilyl)propyl]aziridine has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass and metals.
Chemistry: Employed in the synthesis of functionalized silanes and as a precursor for various organosilicon compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-[3-(Trimethoxysilyl)propyl]aziridine involves the nucleophilic ring opening of the aziridine ring, which allows it to react with various nucleophiles. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming strong siloxane bonds that contribute to its adhesive properties. The compound’s ability to form covalent bonds with both organic and inorganic substrates makes it a valuable coupling agent .
Comparaison Avec Des Composés Similaires
1-[3-(Trimethoxysilyl)propyl]aziridine can be compared with other similar compounds such as:
(3-Glycidyloxypropyl)trimethoxysilane: Both compounds contain a trimethoxysilyl group, but (3-Glycidyloxypropyl)trimethoxysilane has an epoxide ring instead of an aziridine ring.
3-(Trimethoxysilyl)propyl methacrylate: This compound has a methacrylate group instead of an aziridine ring, making it more suitable for polymerization reactions.
The uniqueness of this compound lies in its aziridine ring, which provides distinct reactivity compared to other silane coupling agents. This makes it particularly useful in applications requiring specific functionalization and strong adhesion properties .
Propriétés
Numéro CAS |
130284-94-5 |
|---|---|
Formule moléculaire |
C8H19NO3Si |
Poids moléculaire |
205.33 g/mol |
Nom IUPAC |
3-(aziridin-1-yl)propyl-trimethoxysilane |
InChI |
InChI=1S/C8H19NO3Si/c1-10-13(11-2,12-3)8-4-5-9-6-7-9/h4-8H2,1-3H3 |
Clé InChI |
IRXHGUPUDQSJCJ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN1CC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



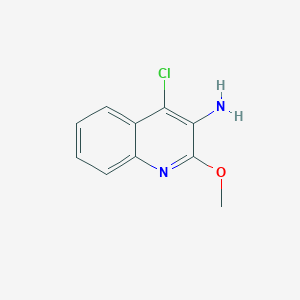

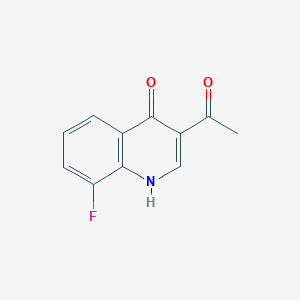


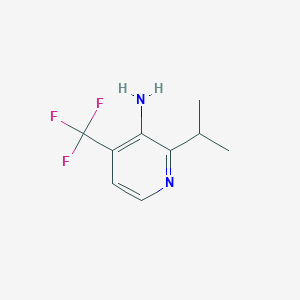
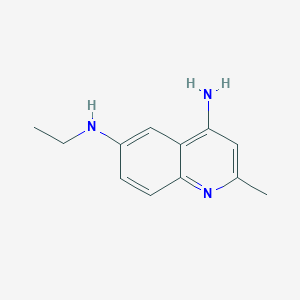
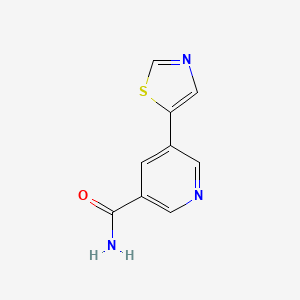
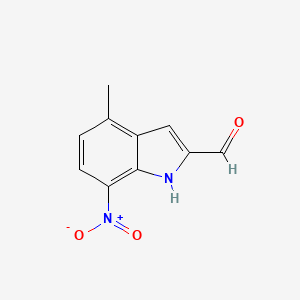
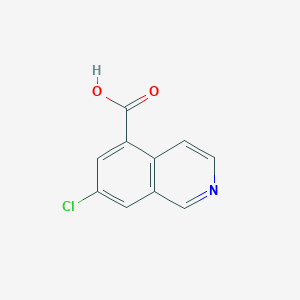
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)


